Midazogrel

Description

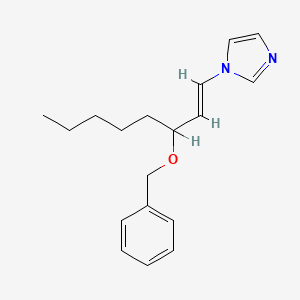

Midazogrel (CAS: 80614-27-3) is a synthetic antiplatelet agent with the molecular formula C₁₈H₂₄N₂O and a molecular weight of 284.4 g/mol. Structurally, it features an imidazole core linked to a benzyloxy-substituted octenyl chain, as depicted in its SMILES notation: O(C(CCCCC)/C=C/N1CCNC1)CC1CCCCC1 . Initially misclassified as an anesthetic in older literature due to nomenclature confusion with midazolam , modern regulatory and pharmacological data confirm its primary role as a thromboxane A2 (TXA2) receptor antagonist, inhibiting platelet aggregation and vasoconstriction . The U.S. FDA classifies it under the Unique Ingredient Identifier 04HCK0SD2O, and it is internationally recognized by the World Health Organization (WHO) under the INN this compound .

Properties

CAS No. |

80614-27-3 |

|---|---|

Molecular Formula |

C18H24N2O |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-[(E)-3-phenylmethoxyoct-1-enyl]imidazole |

InChI |

InChI=1S/C18H24N2O/c1-2-3-5-10-18(11-13-20-14-12-19-16-20)21-15-17-8-6-4-7-9-17/h4,6-9,11-14,16,18H,2-3,5,10,15H2,1H3/b13-11+ |

InChI Key |

YPIURPNVKACZQH-ACCUITESSA-N |

SMILES |

CCCCCC(C=CN1C=CN=C1)OCC2=CC=CC=C2 |

Isomeric SMILES |

CCCCCC(/C=C/N1C=CN=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CCCCCC(C=CN1C=CN=C1)OCC2=CC=CC=C2 |

Synonyms |

1-(3-benzyloxy-1(E)octenyl)imidazole CBS 645 CBS-645 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Midazogrel can be synthesized through various chemical routes. One common method involves the oxidation of a precursor compound using chromium trioxide to produce an intermediate, which is then reacted with another compound to yield this compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a form suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Midazogrel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different intermediates.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide is commonly used for oxidation reactions.

Reducing Agents: Various reducing agents can be employed depending on the desired product.

Solvents: Solvents like dichloromethane and ethanol are often used to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different intermediates that can be further processed to obtain this compound or its derivatives.

Scientific Research Applications

Midazogrel has several scientific research applications, including:

Chemistry: It is used as a model compound to study thromboxane receptor antagonism and related chemical reactions.

Biology: Researchers use this compound to investigate the biological pathways involved in platelet aggregation and blood clot formation.

Medicine: this compound is being studied for its potential use in preventing and treating thrombotic disorders, such as heart attacks and strokes.

Industry: The compound is of interest in the pharmaceutical industry for the development of new cardiovascular drugs.

Mechanism of Action

Midazogrel exerts its effects by binding to thromboxane receptors on the surface of platelets, thereby inhibiting the action of thromboxane. This prevents platelets from clumping together and forming blood clots. The molecular targets of this compound include the thromboxane receptor and related signaling pathways involved in platelet aggregation.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences

Mechanism of Action: this compound selectively blocks thromboxane A2 receptors, preventing platelet activation and vasoconstriction . Cloricromen’s mechanism remains less defined but is hypothesized to involve cyclic nucleotide modulation . Epoprostenol acts as a prostacyclin analog, promoting vasodilation and inhibiting platelet aggregation via cAMP pathways .

Structural Uniqueness: this compound’s imidazole ring distinguishes it from cloricromen’s chlorinated benzopyran backbone and epoprostenol’s prostaglandin scaffold .

Therapeutic Scope: While this compound and cloricromen are both antiplatelets, epoprostenol is primarily used for pulmonary hypertension, reflecting divergent clinical applications despite overlapping mechanisms .

Research Findings and Regulatory Status

- This compound: Listed in the U.S. Harmonized Tariff System under HS 29332990 and recognized by the European Medicines Agency (EMA) under XEVMPD Index SUB08949MIG .

- Cloricromen : Approved as an antiplatelet with a broader regulatory footprint (e.g., EMA XEVMPD Index SUB06756MIG ) but has seen declining use due to drug-eluting stent advancements .

- Epoprostenol: A first-line therapy for pulmonary hypertension, with extensive clinical validation but requiring continuous intravenous administration due to short half-life .

Limitations and Contradictions in Existing Data

- Misclassification in Early Literature : this compound was erroneously listed as an anesthetic in older databases, likely due to confusion with midazolam .

- Mechanistic Gaps : Cloricromen’s exact antiplatelet pathway remains poorly characterized, highlighting the need for updated pharmacological studies .

Biological Activity

Midazogrel is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is a derivative of amidrazone, characterized by its unique structural properties that contribute to its pharmacological effects. The compound's mechanism of action involves interaction with various biological targets, leading to significant antibacterial and anti-inflammatory activities.

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogens, particularly Gram-positive bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates MIC values ranging from 0.12 to 1.95 µg/mL against several strains including Staphylococcus aureus and Streptococcus mutans .

- Comparative Efficacy : Its antibacterial activity has been found comparable to established antibiotics such as ciprofloxacin and vancomycin .

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.12 | Ciprofloxacin | 0.5 |

| Streptococcus mutans | 1.95 | Vancomycin | 1.0 |

| Bacillus subtilis | 0.56 | Oxacillin | 2.0 |

Anti-inflammatory Activity

This compound also displays significant anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

Key Findings:

- TNF-α Inhibition : At a concentration of 10 µg/mL, this compound inhibited the production of TNF-α in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharide (LPS) by approximately 53% .

- Cell Proliferation : Another study indicated that at a concentration of 50 µg/mL, it inhibited the proliferation of PBMC activated by anti-CD3 antibodies or phytohaemagglutinin by 90-99%, demonstrating potency comparable to ibuprofen .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Animal Model for Antibacterial Efficacy : In an experimental study involving lambs infected with salmonella, this compound was effective in reducing bacterial load, demonstrating its potential as a treatment for bacterial infections .

- In Vitro Studies : Laboratory tests confirmed the bactericidal and bacteriostatic effects of this compound against various pathogenic strains, reinforcing its therapeutic potential in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.